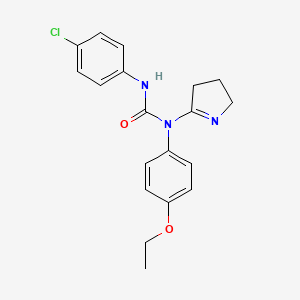

N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

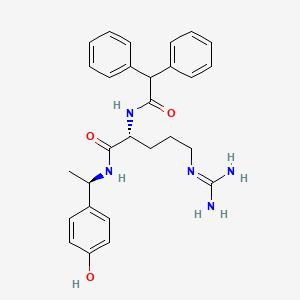

N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide, also known by its chemical formula C14H19Cl2NO , is a synthetic organic compound. Its systematic IUPAC name is N-(3,4-Dichlorophenyl)octanamide . This molecule belongs to the class of aryl urea derivatives and has been studied for its herbicidal and algicidal properties.

Synthesis Analysis

The synthesis of N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves the reaction of a substituted aryl amine (aniline) with phosgene to form its isocyanate derivative. Subsequently, this isocyanate reacts with dimethylamine to yield the final product .

Molecular Structure Analysis

The molecular formula of N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide is C14H19Cl2NO . It appears as a white crystalline solid . The compound’s 3D structure can be visualized using tools like JSmol .

Chemical Reactions Analysis

N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide is primarily known for its role as an inhibitor of photosynthesis. It specifically targets the QB plastoquinone binding site of photosystem II, disrupting the electron flow from photosystem II to plastoquinone. This interruption reduces the plant’s ability to convert light energy into chemical energy (ATP and reductant potential). Notably, it only affects photosystem II and has no impact on photosystem I or other photosynthetic reactions .

Mechanism of Action

Target of Action

The primary target of N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide is the A3 adenosine receptor (AR) . This receptor is a protein that plays a crucial role in many biological processes, including inflammatory responses and signal transduction .

Mode of Action

N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide acts as an allosteric modulator of the A3 AR . Allosteric modulators are substances that bind to a site on the receptor different from the active site, influencing the receptor’s response to its ligand . This compound enhances the efficacy of the A3 AR agonist, increasing its activity .

Biochemical Pathways

It is known that the a3 ar is involved in various signaling pathways, including those related to inflammation and pain perception . By modulating the activity of the A3 AR, this compound could potentially influence these pathways.

Result of Action

The modulation of the A3 AR by N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide can result in various molecular and cellular effects. For instance, it can enhance the activity of the A3 AR, leading to increased signal transduction and potentially influencing various biological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with the A3 AR

Safety and Hazards

properties

IUPAC Name |

N-(3,4-dichlorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2O2S/c13-8-2-1-7(5-9(8)14)15-12(18)10-6-19-4-3-11(17)16-10/h1-2,5,10H,3-4,6H2,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDJMMKKYJWREI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

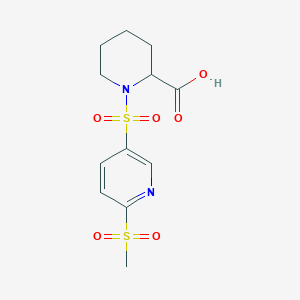

C1CSCC(NC1=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-bromophenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2911382.png)

![N-cyclopropyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2911389.png)

![Lithium;2-[(1R)-1-(dimethylamino)ethyl]benzenethiolate](/img/structure/B2911390.png)

![N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine](/img/structure/B2911395.png)

![1-{[1-(4-Phenylbutanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2911396.png)

![1-[[1-[4-Chloro-3-(trifluoromethyl)phenyl]triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2911402.png)